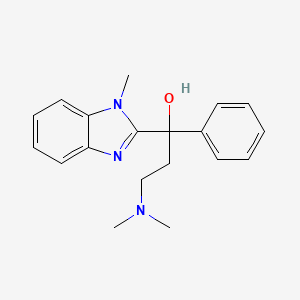![molecular formula C22H14N2S B6055441 3-(3-pyridinyl)-1-(2-thienyl)benzo[f]quinoline](/img/structure/B6055441.png)
3-(3-pyridinyl)-1-(2-thienyl)benzo[f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-pyridinyl)-1-(2-thienyl)benzo[f]quinoline, commonly known as PTBQ, is a heterocyclic compound that belongs to the class of benzoquinolines. This compound has attracted significant attention in the scientific community due to its potential pharmaceutical applications. PTBQ is synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of PTBQ is largely unknown. However, it has been suggested that PTBQ exerts its biological effects by binding to specific receptors or enzymes in the body. For example, PTBQ has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects
PTBQ has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. PTBQ has also been shown to exhibit antifungal and antiviral activities by disrupting the cell membrane of fungi and viruses. Additionally, PTBQ has been shown to exhibit antioxidant and anti-inflammatory properties by scavenging free radicals and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
PTBQ has several advantages for lab experiments. It is relatively easy to synthesize using various methods, and it exhibits a range of biological activities that can be studied. However, PTBQ also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, PTBQ can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
For the study of PTBQ include investigating its potential as a treatment for neurodegenerative diseases and improving its solubility and cytotoxicity.
Synthesemethoden
PTBQ can be synthesized using various methods, including the Povarov reaction, the Suzuki-Miyaura coupling reaction, and the Sonogashira coupling reaction. The Povarov reaction involves the condensation of an aryl aldehyde, an aniline, and an alkene in the presence of an acid catalyst to form PTBQ. The Suzuki-Miyaura coupling reaction involves the coupling of an arylboronic acid and an aryl halide in the presence of a palladium catalyst to form PTBQ. The Sonogashira coupling reaction involves the coupling of an aryl halide and an alkyne in the presence of a palladium catalyst to form PTBQ.
Wissenschaftliche Forschungsanwendungen
PTBQ has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit anticancer, antifungal, and antiviral activities. PTBQ has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, PTBQ has been shown to exhibit antioxidant and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
3-pyridin-3-yl-1-thiophen-2-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2S/c1-2-7-17-15(5-1)9-10-19-22(17)18(21-8-4-12-25-21)13-20(24-19)16-6-3-11-23-14-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCJECRNKJRMCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CN=CC=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide](/img/structure/B6055379.png)

![1-[4-(methylthio)benzyl]-3-piperidinecarboxamide](/img/structure/B6055385.png)
![5-allyl-6-methyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-4(3H)-pyrimidinone](/img/structure/B6055394.png)

![ethyl 4-{3-[4-(azepan-1-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B6055405.png)
![8,9-dimethoxy-5,5-dimethyl-3-(pentafluoroethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B6055412.png)

![3-(3-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B6055420.png)
![2,2-dimethyl-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B6055423.png)
![4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine](/img/structure/B6055428.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide](/img/structure/B6055446.png)

![1-(diethylamino)-3-[2-methoxy-5-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6055459.png)
